molecular formula C5H3BrClNO B141301 2-Bromo-3-chloro-5-hydroxypyridine CAS No. 130284-56-9

2-Bromo-3-chloro-5-hydroxypyridine

Cat. No.: B141301
CAS No.: 130284-56-9
M. Wt: 208.44 g/mol
InChI Key: DHKTYYVUEJTFHF-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H3BrClNO. It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-hydroxypyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 3-hydroxypyridine, which undergoes bromination using bromine in the presence of a suitable solvent like acetic acid. This is followed by chlorination using thionyl chloride or phosphorus pentachloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-hydroxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridone derivatives.

    Reduction: Formation of deoxygenated pyridines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-3-chloro-5-hydroxypyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-hydroxypyridine
  • 3-Chloro-5-hydroxypyridine
  • 2-Chloro-3-bromo-5-hydroxypyridine

Uniqueness

2-Bromo-3-chloro-5-hydroxypyridine is unique due to the simultaneous presence of bromine, chlorine, and hydroxyl groups on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and the formation of a wide range of derivatives. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities .

Properties

IUPAC Name

6-bromo-5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKTYYVUEJTFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562011
Record name 6-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130284-56-9
Record name 6-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130284-56-9
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To crude 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Preparation 238, 8.27 g, 26.0 mmol) was added methanol (100 mL), and the stirred solution cooled in an ice bath. To the solution was added hydrogen peroxide solution (35% in water, 4.25 mL, 43.8 mmol) over 5 minutes. The solution was allowed to warm slowly to room temperature for 18 hours. The reaction was quenched by addition of 1M aqueous sodium thiosulfate solution (500 mL), with rapid stirring for 15 minutes. The organics were removed in vacuo, and brine (100 mL) was added. The aqueous phase was extracted into ethyl acetate (3×100 mL). The combined organic phases were dried over magnesium sulfate, filtered and the solvent removed to leave an off white solid. The solid was triturated in 4:1 heptene:ethyl acetate and filtered to afford the title compound as a white solid (2.20 g, 41%).
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4.25 mL
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Yield
41%

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